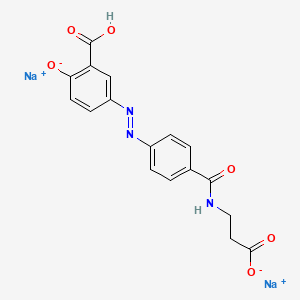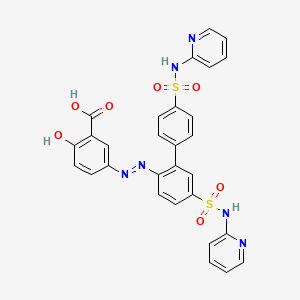
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile
Übersicht
Beschreibung
3,4-Dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile (DIPA) is a synthetic organic compound that belongs to the isoquinolyl family of compounds. It is a versatile compound that has been used in various scientific applications, including the synthesis of other compounds, as a reagent in chemical reactions, and as a tool to study enzyme structure and function. DIPA has also been used in pharmaceutical research to study the mechanism of action of drugs and to investigate the physiological effects of drug compounds.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are identified as "privileged scaffolds" in drug discovery, displaying a wide array of therapeutic activities. Initially known for neurotoxicity, THIQ derivatives have transitioned to being explored for their anticancer, neuroprotective, and antiparkinsonian properties. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been highlighted as an endogenous agent that may prevent Parkinsonism. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of this class. Moreover, THIQ derivatives are being evaluated for their efficacy against infectious diseases such as malaria, tuberculosis, and HIV, as well as for their roles in CNS disorders, cardiovascular diseases, and metabolic disorders (Singh & Shah, 2017).
Isoquinoline Derivatives and Modern Therapeutics
Isoquinoline derivatives, sharing structural similarities with the compound , have been extensively researched for their broad pharmacological importance. These compounds, derived from the natural aromatic amino acid tyrosine, exhibit a wide range of biological activities, including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This extensive biological activity profile underscores the potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMLHCCSMBQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)




![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)



